molecular formula C11H20OS B1446048 1-{[(4,4-Dimethylcyclohexyl)methyl]sulfanyl}ethan-1-one CAS No. 1803609-47-3

1-{[(4,4-Dimethylcyclohexyl)methyl]sulfanyl}ethan-1-one

Cat. No. B1446048
CAS RN: 1803609-47-3
M. Wt: 200.34 g/mol
InChI Key: YTBRRRJKBFXNPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-{[(4,4-Dimethylcyclohexyl)methyl]sulfanyl}ethan-1-one” is a chemical compound with the molecular formula C11H20OS . It has a molecular weight of 200.34 . This compound is used for diverse scientific research due to its unique structure, which allows for various applications in fields like pharmaceuticals and organic synthesis.


Molecular Structure Analysis

The InChI code for “1-{[(4,4-Dimethylcyclohexyl)methyl]sulfanyl}ethan-1-one” is 1S/C11H20OS/c1-9(12)13-8-10-4-6-11(2,3)7-5-10/h10H,4-8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Hydrogen Bonding in Mixtures of Dimethyl Sulfoxide and Cosolvents

This study explores the hydrogen bonding interactions of dimethyl sulfoxide (DMSO) with various cosolvents. DMSO, a dipolar aprotic solvent, is known for its strong polar sulfoxide group and hydrophobic methyl moieties, making it an essential solvent in diverse research areas ranging from medicine to laser physics. The review focuses on the molecular interactions, including hydrogen bonds and van der Waals forces, between DMSO and other substances, which significantly affect the dissolution properties and molecular structures of the involved molecules. These insights are crucial for understanding the behavior of similar sulfur-containing compounds in various solvent systems (Kiefer, Noack, & Kirchner, 2011).

Xylan Derivatives and Their Application Potential

The chemical modification of xylan into biopolymer ethers and esters with specific functional groups offers a path to novel materials with unique properties. This research describes the synthesis and potential applications of xylan esters, including their use in drug delivery systems. The study emphasizes the role of dimethyl sulfoxide in achieving homogeneous synthesis conditions, showcasing the versatility of sulfur-containing solvents in facilitating chemical modifications and the development of new materials with potential biomedical applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Carbofunctional Sulfur-containing Organosilicon Compounds

This review compiles research on sulfur-containing organosilicon compounds, highlighting their significance in developing materials with specific functionalities. These compounds are of great interest due to their potential applications in rubber compositions, sorbents for heavy metals, and other industrial applications. The review underscores the importance of sulfur functional groups in organosilicon chemistry and their role in creating materials with enhanced properties (Vlasova, Sorokin, & Oborina, 2017).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

S-[(4,4-dimethylcyclohexyl)methyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20OS/c1-9(12)13-8-10-4-6-11(2,3)7-5-10/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBRRRJKBFXNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1CCC(CC1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(4,4-Dimethylcyclohexyl)methyl]sulfanyl}ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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